molecular formula C20H18F3N3O2 B2626480 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207021-84-8

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2626480
CAS No.: 1207021-84-8
M. Wt: 389.378
InChI Key: WZYZTGOKOKASGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropanecarbonyl group attached to an indolin-6-yl moiety, and a trifluoromethylphenyl group linked to a urea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl structure.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced through a reaction with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the indolin-6-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or indolin-6-yl derivatives.

Scientific Research Applications

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanecarbonyl)indolin-6-yl derivatives: These compounds share the cyclopropanecarbonyl and indolin-6-yl moieties but differ in other substituents.

    2-(Trifluoromethyl)phenyl urea derivatives: These compounds share the trifluoromethylphenyl and urea groups but differ in the indolin-6-yl substituent.

Uniqueness

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both cyclopropanecarbonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16F3N3O\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

This structure features a cyclopropanecarbonyl group linked to an indole moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of specific pathways involved in tumor growth and pain signaling. Preliminary studies suggest that it may modulate the activity of phosphoinositide 3-kinases (PI3K), which are crucial in cell proliferation and survival pathways . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity, improving bioavailability and cellular uptake.

Anticancer Activity

Recent studies have demonstrated that this urea derivative exhibits significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound's ability to cross the blood-brain barrier (BBB) was confirmed in vivo, which is particularly relevant for treating metastatic brain tumors .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)1.5FGFR1 inhibition
A549 (Lung Cancer)2.0PI3K pathway modulation
HeLa (Cervical Cancer)3.0Induction of apoptosis

Pain Modulation

In addition to its anticancer properties, this compound has shown promise as a pain modulator. It acts on TRPV1 receptors, which are implicated in nociception. The SAR studies indicate that modifications to the urea linkage can enhance its selectivity and potency as a TRPV1 antagonist .

Table 2: TRPV1 Antagonist Activity

Compound VariantIC50 (nM)Selectivity Ratio (Capsaicin/Proton)
Original Compound5001000:1
Modified Variant A2501500:1
Modified Variant B3001200:1

Study 1: Efficacy in TNBC Models

A study involving the administration of the compound in mice bearing MDA-MB-231 tumors showed a significant reduction in tumor size compared to controls. The compound was administered at a dose of 10 mg/kg via intraperitoneal injection, leading to peak plasma concentrations that correlated with tumor regression .

Study 2: TRPV1 Antagonism

In another investigation, the modified variants were tested for their ability to inhibit capsaicin-induced pain responses in rodent models. The results indicated that the modified variants exhibited enhanced analgesic effects with reduced side effects compared to traditional pain medications .

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)15-3-1-2-4-16(15)25-19(28)24-14-8-7-12-9-10-26(17(12)11-14)18(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYZTGOKOKASGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.